N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
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Overview
Description
- N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide is a chemical compound with the molecular formula C10H8ClN3O. It belongs to the class of hydrazones, which are compounds containing a hydrazone functional group (–NHN=).
- The compound’s structure consists of a hydrazone linkage (–NHN=) between the carbonyl group of 2-cyanoacetohydrazide and the imine group of 2-chlorobenzaldehyde.
- It is a yellow crystalline solid with a molecular weight of 221.648 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide involves the condensation reaction between 2-chlorobenzaldehyde and 2-cyanoacetohydrazide.
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or methanol) under reflux conditions. Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: While there is limited information on large-scale industrial production, researchers often prepare this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide can undergo various reactions, including
Common Reagents and Conditions: Acidic or basic conditions, oxidizing agents, and nucleophiles are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents. For example, oxidation may yield an oxime or other derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially in hydrazone chemistry.
Biology: Investigated for potential biological activities, such as antimicrobial or antitumor properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications due to its rarity.
Mechanism of Action
- The exact mechanism of action is not well-documented. it likely interacts with biological targets through the hydrazone functional group.
- Further studies are needed to elucidate its specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide’s unique structure lies in its combination of the hydrazone linkage and the chlorophenyl group.
- Sigma-Aldrich: N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
- [Theoretical screening of N-[5′-methyl-3′-isoxasolyl]-N-(E)-1-(-2 …
- [Crystal structure of N’-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4 …](https://journals.iucr.org/e/issues/2015/01/00/zs2319/zs
Properties
Molecular Formula |
C10H8ClN3O |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-cyanoacetamide |
InChI |
InChI=1S/C10H8ClN3O/c11-9-4-2-1-3-8(9)7-13-14-10(15)5-6-12/h1-4,7H,5H2,(H,14,15)/b13-7+ |
InChI Key |
XDSPOYNCHBFWFL-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC#N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC#N)Cl |
Origin of Product |
United States |
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